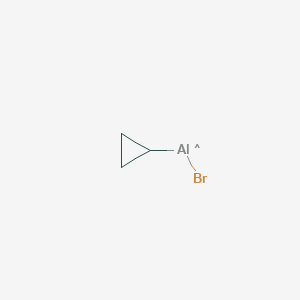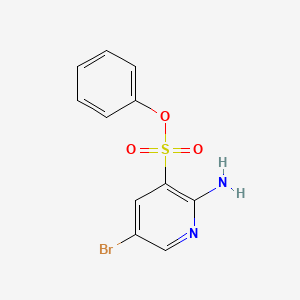propanedinitrile CAS No. 647840-00-4](/img/structure/B12594582.png)
[(2-Bromopyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromopyridin-4-yl)methylpropanedinitrile is a complex organic compound that features a brominated pyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methylpropanedinitrile typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Formation of the Methyl Group: The brominated pyridine is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methyl group.
Attachment of the Trifluoropropyl Group: The intermediate is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Formation of Propanedinitrile Moiety: Finally, the compound is treated with malononitrile under basic conditions to introduce the propanedinitrile group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Bromopyridin-4-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced functional groups such as alcohols or amines.
Coupling: Complex organic molecules with extended conjugation or additional functional groups.
科学的研究の応用
Chemistry
(2-Bromopyridin-4-yl)methylpropanedinitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology
In biological research, this compound may be used as a probe or ligand to study interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of (2-Bromopyridin-4-yl)methylpropanedinitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- (2-Chloropyridin-4-yl)methylpropanedinitrile
- (2-Fluoropyridin-4-yl)methylpropanedinitrile
- (2-Iodopyridin-4-yl)methylpropanedinitrile
Uniqueness
(2-Bromopyridin-4-yl)methylpropanedinitrile is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions, providing a versatile platform for further functionalization. The trifluoropropyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science.
特性
CAS番号 |
647840-00-4 |
|---|---|
分子式 |
C12H9BrF3N3 |
分子量 |
332.12 g/mol |
IUPAC名 |
2-[(2-bromopyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-10-5-9(1-4-19-10)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChIキー |
MZBJKGSWGUSAJL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


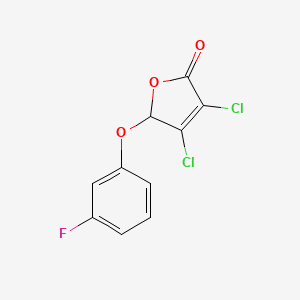
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
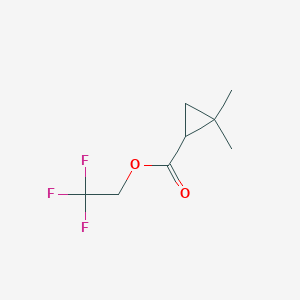
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
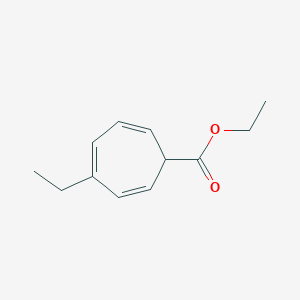
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
